Cas no 68771-39-1 (4(1H)-Quinolinone,1-methyl-6-nitro-)

1-Methyl-6-nitro-4(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core substituted with a methyl group at the 1-position and a nitro group at the 6-position. This structure imparts notable reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the methyl group contributes to stability and solubility. Its well-defined crystalline form ensures consistent purity, which is critical for research and industrial applications. The compound’s versatility in cross-coupling reactions and potential bioactivity further underscore its utility in medicinal chemistry and material science.
4(1H)-Quinolinone,1-methyl-6-nitro- structure
68771-39-1 structure
Product Name:4(1H)-Quinolinone,1-methyl-6-nitro-
CAS No:68771-39-1
MF:C10H8N2O3
MW:204.18212223053
MDL:MFCD27927396
CID:524375
PubChem ID:311899
Update Time:2025-06-15

4(1H)-Quinolinone,1-methyl-6-nitro- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Quinolinone,1-methyl-6-nitro-
    • 1-Methyl-6-nitro-1H-chinolin-4-on
    • 1-methyl-6-nitro-1H-quinolin-4-one
    • 1-methyl-6-nitro-4(1H)-quinolinone
    • AC1L7K66
    • cid_311899
    • NSC218438
    • NSC220280
    • SureCN2990303
    • F13275
    • NSC-218438
    • BDBM96293
    • MLS003115133
    • 1-methyl-6-nitro-quinolin-4-one
    • CHEMBL2135968
    • SMR001830716
    • 68771-39-1
    • BS-32697
    • SB70370
    • 1-methyl-6-nitro-4-quinolone
    • NSC-220280
    • MFCD27927396
    • SCHEMBL2990303
    • 1-Methyl-6-nitroquinolin-4(1H)-one
    • DTXSID30309891
    • 1-methyl-6-nitroquinolin-4-one
    • 1-methyl-6-nitro-4-quinolinone
    • CS-0210486
    • MDL: MFCD27927396
    • Inchi: 1S/C10H8N2O3/c1-11-5-4-10(13)8-6-7(12(14)15)2-3-9(8)11/h2-6H,1H3
    • InChI Key: RTYZYMGYCRYVGF-UHFFFAOYSA-N
    • SMILES: O=C1C=CN(C)C2C=CC(=CC=21)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 204.05354
  • Monoisotopic Mass: 204.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 66.1Ų

Experimental Properties

  • Density: 1.37
  • Boiling Point: 369.4°Cat760mmHg
  • Flash Point: 177.2°C
  • Refractive Index: 1.629
  • PSA: 63.45
  • LogP: 1.96990

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4(1H)-Quinolinone,1-methyl-6-nitro- Suppliers

Amadis Chemical Company Limited
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(CAS:68771-39-1)4(1H)-Quinolinone,1-methyl-6-nitro-
Order Number:A1185382
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:57
Price ($):3578.0
Email:sales@amadischem.com

Additional information on 4(1H)-Quinolinone,1-methyl-6-nitro-

4(1H)-Quinolinone, 1-Methyl-6-Nitro (CAS No. 68771-39-1): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

4(1H)-Quinolinone, 1-methyl-6-nitro (CAS No. 68771-39-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinolinone family, a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

The molecular structure of 1-methyl-6-nitro-4(1H)-quinolinone consists of a quinolinone core with a methyl group at the 1-position and a nitro group at the 6-position. The quinolinone scaffold is characterized by a fused benzene and pyridine ring system, which provides a rigid and planar structure that can interact with various biological targets. The presence of the nitro group adds an additional layer of complexity and reactivity, making this compound particularly interesting for drug design and development.

Recent studies have highlighted the potential of 1-methyl-6-nitro-4(1H)-quinolinone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group is believed to play a crucial role in this activity by generating reactive oxygen species (ROS) that can disrupt bacterial cell membranes.

In addition to its antimicrobial properties, 1-methyl-6-nitro-4(1H)-quinolinone has also been investigated for its antiviral potential. A study published in the Antiviral Research journal demonstrated that this compound can inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action is thought to involve the interference with viral RNA synthesis and protein expression, which are critical steps in the viral life cycle.

The anticancer properties of 1-methyl-6-nitro-4(1H)-quinolinone have also been explored in preclinical studies. Research conducted at the National Cancer Institute found that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The ability to trigger programmed cell death makes it a promising candidate for cancer therapy, particularly when used in combination with other chemotherapeutic agents.

Beyond its direct biological activities, 1-methyl-6-nitro-4(1H)-quinolinone serves as an important building block in the synthesis of more complex molecules. Its reactivity and structural flexibility allow chemists to introduce various functional groups and modifications, leading to the development of novel derivatives with enhanced pharmacological profiles. For example, researchers at the University of California have synthesized a series of analogs by substituting different groups at the 2-position of the quinolinone ring, resulting in compounds with improved solubility and bioavailability.

The synthetic accessibility of 1-methyl-6-nitro-4(1H)-quinolinone further enhances its value as a research tool and potential drug candidate. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One such method involves the condensation of 2-chloroacetamide with 5-nitrosalicylaldehyde followed by cyclization under acidic conditions. This approach yields high purity products with good yields, making it suitable for both academic research and industrial applications.

In conclusion, 4(1H)-Quinolinone, 1-methyl-6-nitro (CAS No. 68771-39-1) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:68771-39-1)4(1H)-Quinolinone,1-methyl-6-nitro-
A1185382
Purity:99%
Quantity:5g
Price ($):3578.0
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